molecular formula C19H16O6 B14545848 Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate CAS No. 62032-21-7

Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate

Cat. No.: B14545848
CAS No.: 62032-21-7
M. Wt: 340.3 g/mol
InChI Key: JSEILBNSYQWCCY-UHFFFAOYSA-N
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Description

Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate is an organic compound with the molecular formula C19H16O6. It is a derivative of xanthene, a tricyclic aromatic compound, and contains two ester groups and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate typically involves the esterification of 9-oxo-9H-xanthene-2,7-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 9-oxo-9H-xanthene-2,7-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ester and ketone groups can undergo hydrolysis and oxidation-reduction reactions, leading to the formation of reactive intermediates that can modulate biological activity .

Comparison with Similar Compounds

Properties

CAS No.

62032-21-7

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

diethyl 9-oxoxanthene-2,7-dicarboxylate

InChI

InChI=1S/C19H16O6/c1-3-23-18(21)11-5-7-15-13(9-11)17(20)14-10-12(19(22)24-4-2)6-8-16(14)25-15/h5-10H,3-4H2,1-2H3

InChI Key

JSEILBNSYQWCCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)OCC

Origin of Product

United States

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